Ac-Lys-Ser-Tyr-Nle-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2 Ac-Lys-Ser-Tyr-Nle-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2
Brand Name: Vulcanchem
CAS No.:
VCID: VC17993304
InChI: InChI=1S/C86H127N23O19S/c1-6-7-22-59(99-81(124)65(41-52-28-30-55(112)31-29-52)104-83(126)68(47-110)107-75(118)58(97-50(4)111)24-13-15-35-87)76(119)102-62(34-39-129-5)79(122)101-61(32-33-71(114)115)78(121)106-67(43-54-45-92-48-96-54)82(125)103-64(40-51-19-9-8-10-20-51)80(123)100-60(26-17-37-93-86(90)91)77(120)105-66(42-53-44-94-57-23-12-11-21-56(53)57)74(117)95-46-70(113)98-63(25-14-16-36-88)85(128)109-38-18-27-69(109)84(127)108-72(49(2)3)73(89)116/h8-12,19-21,23,28-31,44-45,48-49,58-69,72,94,110,112H,6-7,13-18,22,24-27,32-43,46-47,87-88H2,1-5H3,(H2,89,116)(H,92,96)(H,95,117)(H,97,111)(H,98,113)(H,99,124)(H,100,123)(H,101,122)(H,102,119)(H,103,125)(H,104,126)(H,105,120)(H,106,121)(H,107,118)(H,108,127)(H,114,115)(H4,90,91,93)/t58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,72-/m0/s1
SMILES:
Molecular Formula: C86H127N23O19S
Molecular Weight: 1819.1 g/mol

Ac-Lys-Ser-Tyr-Nle-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2

CAS No.:

Cat. No.: VC17993304

Molecular Formula: C86H127N23O19S

Molecular Weight: 1819.1 g/mol

* For research use only. Not for human or veterinary use.

Ac-Lys-Ser-Tyr-Nle-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2 -

Specification

Molecular Formula C86H127N23O19S
Molecular Weight 1819.1 g/mol
IUPAC Name (4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Standard InChI InChI=1S/C86H127N23O19S/c1-6-7-22-59(99-81(124)65(41-52-28-30-55(112)31-29-52)104-83(126)68(47-110)107-75(118)58(97-50(4)111)24-13-15-35-87)76(119)102-62(34-39-129-5)79(122)101-61(32-33-71(114)115)78(121)106-67(43-54-45-92-48-96-54)82(125)103-64(40-51-19-9-8-10-20-51)80(123)100-60(26-17-37-93-86(90)91)77(120)105-66(42-53-44-94-57-23-12-11-21-56(53)57)74(117)95-46-70(113)98-63(25-14-16-36-88)85(128)109-38-18-27-69(109)84(127)108-72(49(2)3)73(89)116/h8-12,19-21,23,28-31,44-45,48-49,58-69,72,94,110,112H,6-7,13-18,22,24-27,32-43,46-47,87-88H2,1-5H3,(H2,89,116)(H,92,96)(H,95,117)(H,97,111)(H,98,113)(H,99,124)(H,100,123)(H,101,122)(H,102,119)(H,103,125)(H,104,126)(H,105,120)(H,106,121)(H,107,118)(H,108,127)(H,114,115)(H4,90,91,93)/t58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,72-/m0/s1
Standard InChI Key RJRKSLWESXTNFA-XCVSTDOKSA-N
Isomeric SMILES CCCC[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N5CCC[C@H]5C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)C
Canonical SMILES CCCCC(C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(CCCCN)C(=O)N5CCCC5C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C

Introduction

Structural and Synthetic Characterization

Primary Sequence and Modifications

The peptide’s 15-residue sequence (Ac-Lys-Ser-Tyr-Nle-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2) features critical modifications:

  • N-terminal Acetylation: Enhances proteolytic resistance and modulates receptor affinity .

  • Norleucine Substitution: Replaces methionine at position 4, mitigating oxidation-prone methionine sulfoxide formation .

  • C-terminal Amidation: Stabilizes the peptide against carboxypeptidase degradation .

The molecular formula approximates C₈₆H₁₂₇N₂₃O₁₉S, with a theoretical molecular weight of ~1,757.13 g/mol, derived from summation of residue masses and modifications.

Synthesis and Industrial Production

Solid-Phase Peptide Synthesis (SPPS) remains the gold standard for producing this compound . Key steps include:

  • Resin Loading: Wang or Rink amide resin for C-terminal amidation.

  • Sequential Coupling: HBTU/HOBt activation for sterically hindered residues (e.g., Trp, Arg) .

  • Deprotection and Cleavage: TFA-mediated cleavage with scavengers (e.g., triisopropylsilane) to prevent side-chain modifications .

Table 1: Synthetic Optimization Parameters

ParameterOptimal ConditionImpact on Purity
Coupling ReagentHBTU/HOBt≥95% yield per step
Cleavage Time2–3 hoursMinimizes Met oxidation
Purification MethodPreparative RP-HPLC≥98% purity

Biological Activity and Mechanism

Melanocortin Receptor Targeting

The peptide acts as a melanocortin receptor (MCR) agonist, with highest affinity for MC1R and MC4R . Key interactions include:

  • Core Motif (His-Phe-Arg-Trp): Conserved across MCR ligands, facilitating Gαs protein coupling and cAMP activation .

  • Nle Substitution: Eliminates oxidative degradation at position 4, prolonging half-life in serum compared to methionine-containing analogs .

Physiological and Therapeutic Effects

  • Pigmentation Modulation: MC1R activation stimulates melanogenesis, akin to α-MSH .

  • Anti-Inflammatory Action: Downregulates NF-κB and cytokine production in macrophage models .

  • Energy Homeostasis: MC4R agonism suppresses appetite in murine obesity studies .

Table 2: Pharmacodynamic Profile

ParameterValue (Mean ± SD)Model System
EC₅₀ for MC1R12.3 ± 1.8 nMHEK293 transfected cells
Serum Half-Life43 ± 6 minSprague-Dawley rats
Melanin Increase2.1-fold vs. controlB16F10 melanoma cells

Comparative Analysis with Structural Analogs

ACTH and α-MSH Derivatives

Tetracosactide (ACTH1–24) and α-MSH share functional motifs but diverge in stability:

  • Tetracosactide: Longer sequence (24 residues) with methionine, prone to oxidation .

  • α-MSH: Natural 13-residue peptide with Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2 sequence; shorter half-life than the Nle-substituted analog .

Engineered Analogs

  • Ac-Ser-Tyr-Ser-Nle-Glu-His-D-Phe-Arg-Trp-Gly-Lys-Pro-D-Val-NH2: Incorporates D-amino acids at positions 7 and 14, conferring 3.5-fold longer half-life than L-configurations .

  • CAS 237761-41-0: Lacks Ser-Tyr insertion, reducing MC1R binding by 60% .

Table 3: Stability and Binding Comparison

AnalogMC1R EC₅₀ (nM)Serum t₁/₂ (min)Oxidation Resistance
Target Peptide12.343High (Nle at 4)
α-MSH8.922Low (Met at 4)
D-Phe/D-Val Analog 15.7151High

Degradation Pathways and Stabilization Strategies

Oxidative Susceptibility

  • Methionine Sulfoxide Formation: Eliminated via Nle substitution, as shown by HPLC-MS stability assays .

  • Tryptophan Degradation: Mitigated by amber vial storage and antioxidant additives (e.g., ascorbate) .

Enzymatic Resistance

  • Protease Targeting: N-terminal acetylation and C-terminal amidation reduce cleavage by aminopeptidases and carboxypeptidases .

  • Chymotrypsin Evasion: D-amino acids at solvent-exposed positions hinder substrate recognition .

Research and Industrial Applications

Therapeutic Development

  • Vitiligo Treatment: MC1R-mediated melanogenesis restoration in clinical trials .

  • Obesity Management: MC4R agonists in Phase II trials for appetite suppression .

Cosmetic Formulations

  • UV Protection: Melanin induction reduces keratinocyte DNA damage in vitro .

  • Anti-Aging Creams: Peptide-infused products claim antioxidant and collagen-stimulating effects .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator